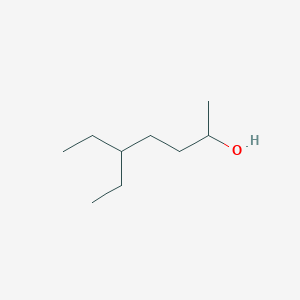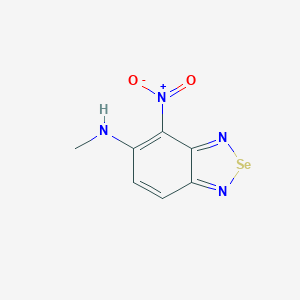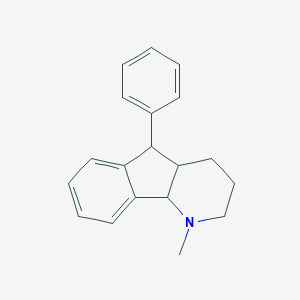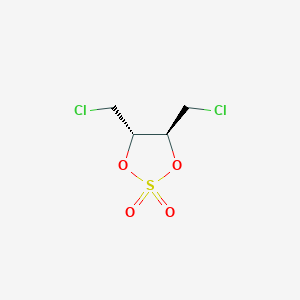
(2S,3S)-1,4-Dichlorobutane-diol Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"(2S,3S)-1,4-Dichlorobutane-diol Sulfate" refers to a chiral diol compound with two chloride substituents and a sulfate group. This compound's unique structure suggests its potential relevance in specific organic synthesis pathways and the study of stereochemistry.
Synthesis Analysis
While direct synthesis specific to "(2S,3S)-1,4-Dichlorobutane-diol Sulfate" is not detailed in the available literature, compounds with similar structures undergo reactions like sulfonation or chlorination to introduce sulfate or chloride groups. For example, organometallic reactions involving sulfonating agents such as sulfur trioxide or chlorosulfuryl chloride can introduce sulfate groups into organic molecules (Dubac et al., 1970).
Molecular Structure Analysis
The molecular structure of compounds similar to "(2S,3S)-1,4-Dichlorobutane-diol Sulfate" often involves detailed analysis using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These techniques can elucidate the compound's configuration and conformation, providing insights into its stereochemistry and electronic properties (Vanasundari et al., 2018).
Chemical Reactions and Properties
Chemical properties of such compounds can be characterized by their reactivity towards other chemical agents. For instance, the presence of chloride and sulfate groups can significantly influence a compound's reactivity, making it a potential candidate for substitution reactions, sulfonation, and as an intermediate in organic synthesis pathways. The sulfonation of chlorinated organics, for example, can lead to a variety of products depending on the reaction conditions and the nature of the substituents (Petrov et al., 1958).
科学的研究の応用
1. Chemical Synthesis and Material Applications
- (2S,3S)-1,4-Dichlorobutane-diol Sulfate is used in the synthesis of various chemical compounds. For instance, it reacts with different pyridines to form pyridinium salts and sulfanyl-substituted [3]-cumulenes and thiophenes, demonstrating its utility in organic synthesis and material science (Rahimi, Gjikaj, & Schmidt, 2009).
2. Studies in Toxicology
- 1,4-Dichlorobutane, a related compound, has been studied for its toxicological properties. Such studies include genotoxicity tests, repeated-dose toxicity tests, and reproductive/developmental toxicity screening in rats, providing insights into its safety profile (Igarashi et al., 2020).
3. Environmental Chemistry and Pollution Treatment
- Research has focused on the degradation of pollutants using derivatives of 1,4-Dichlorobutane. For example, sulfate radical-based oxidation processes using sulfates have been employed to degrade herbicides in water, demonstrating its potential application in environmental remediation and water treatment (Kermani et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O4S/c5-1-3-4(2-6)10-11(7,8)9-3/h3-4H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWLWZZVVQCXJG-QWWZWVQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(OS(=O)(=O)O1)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H](OS(=O)(=O)O1)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456217 |
Source


|
| Record name | (2S,3S)-1,4-Dichlorobutane-diol Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-1,4-Dichlorobutane-diol Sulfate | |
CAS RN |
190850-76-1 |
Source


|
| Record name | (2S,3S)-1,4-Dichlorobutane-diol Sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

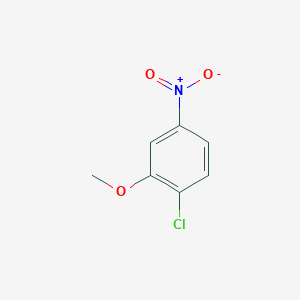
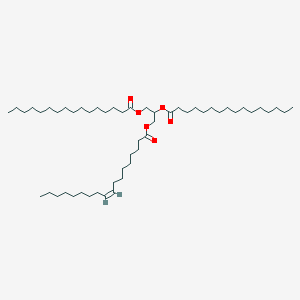
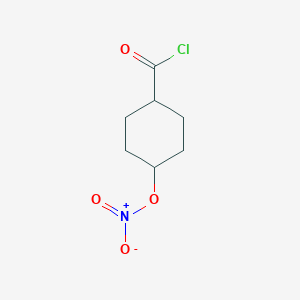
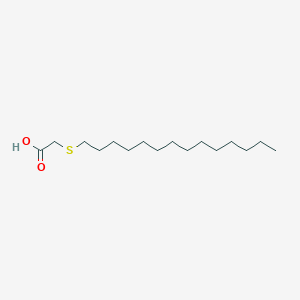
![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)

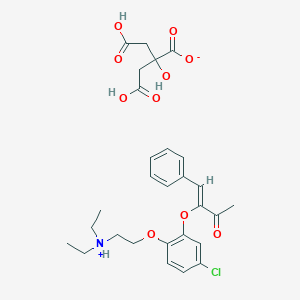
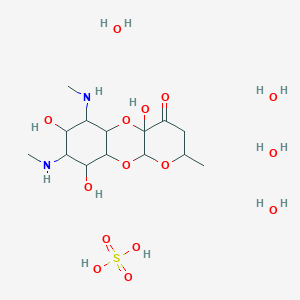
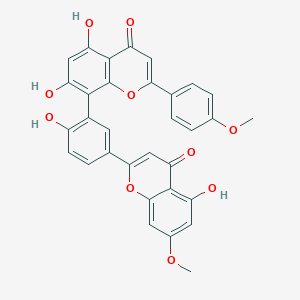
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)
